molecular formula C19H18N2O6S2 B2522099 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide CAS No. 941908-60-7

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide

Cat. No.: B2522099
CAS No.: 941908-60-7
M. Wt: 434.48
InChI Key: KXTIZCOTICWPGP-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide is a structurally complex molecule featuring a bicyclic benzothiazole-dioxane core fused at the 2,3- and 6,7-positions, coupled with a 3-(4-methoxyphenyl)sulfonylpropanamide side chain .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-25-12-2-4-13(5-3-12)29(23,24)9-6-18(22)21-19-20-14-10-15-16(11-17(14)28-19)27-8-7-26-15/h2-5,10-11H,6-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTIZCOTICWPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide is a synthetic compound that has garnered interest for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dioxino-benzothiazole moiety : Contributes to its biological activity.
  • Sulfonamide group : Potentially enhances pharmacological properties.
  • Methoxyphenyl substituent : May influence interactions with biological targets.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity. For instance, related benzothiazole derivatives have shown promising results against various cancer cell lines:

  • HL-60 cells : Some derivatives have demonstrated high cytotoxicity against human promyelocytic leukemia cells (HL-60), suggesting that the compound may also possess similar properties .
  • Mechanism of Action : The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS) and disruption of cellular homeostasis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazoles have been studied for their ability to inhibit bacterial growth and may serve as lead compounds in antibiotic development . The sulfonamide group is particularly known for its role in antibacterial activity.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of related compounds. For example:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their effectiveness .
CompoundCell LineIC50 (µM)Mechanism
Compound AHL-6015ROS generation
Compound BMCF-720Apoptosis induction
N-(6,7-dihydro...)TBDTBDTBD

Mechanistic Insights

Further investigations into the mechanism of action reveal that compounds like N-(6,7-dihydro...) may induce apoptosis through mitochondrial pathways. This involves:

  • Mitochondrial Membrane Potential Disruption : Leading to the release of cytochrome c and activation of caspases.
  • Cell Cycle Arrest : Certain derivatives have shown the ability to halt cell cycle progression at specific checkpoints .

Potential Therapeutic Applications

Given its biological activities, N-(6,7-dihydro...) could be explored for various therapeutic applications:

  • Anticancer Agent : Due to its cytotoxic properties against cancer cell lines.
  • Antimicrobial Agent : Potential development as a new antibiotic or antifungal agent.
  • Anti-inflammatory Properties : Some benzothiazoles exhibit anti-inflammatory effects which could be beneficial in treating inflammatory diseases.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2} and a molecular weight of approximately 397.5 g/mol. Its unique structure includes:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Dioxin structure : Imparts specific chemical reactivity that may enhance biological activity.
  • Sulfonamide group : Contributes to the compound's pharmacological properties.

The biological activity of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide is primarily attributed to its ability to inhibit key inflammatory pathways and exhibit anticancer properties.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against multiple cancer cell lines, including leukemia and breast cancer. Results showed significant inhibition of cell proliferation in certain lines, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound appears to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) .

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases .
  • Antiviral Activity : Research has indicated that derivatives of benzothiazole compounds exhibit inhibitory activity against viruses such as MERS-CoV. This suggests that similar structures may have antiviral properties worth exploring .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds with similar structures:

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of benzothiazole and evaluating their anticancer activity against 60 different cancer cell lines. The results indicated that modifications to the benzothiazole core could enhance antitumor efficacy .
  • Inhibitory Activity Against MERS-CoV : Another study synthesized 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives with notable inhibitory activity against MERS-CoV. This highlights the potential for developing antiviral drugs based on similar chemical frameworks .

Summary Table of Findings

Application Area Findings References
Anticancer ActivitySignificant inhibition of cell proliferation in leukemia and breast cancer cell lines ,
Anti-inflammatoryReduction of IL-1β release indicating modulation of inflammatory responses
Antiviral ActivityInhibitory effects against MERS-CoV shown in related derivatives

Comparison with Similar Compounds

Key Differences :

  • The benzothiazole-dioxane core in the target compound offers π-π stacking and hydrogen-bonding capabilities distinct from triazoles or hydroxamic acids.
  • The 4-methoxyphenylsulfonyl group provides electron-donating properties, contrasting with electron-withdrawing halogens (Cl, Br) in triazole derivatives .

Spectroscopic Characterization

Comparative spectral data highlights structural nuances:

Compound IR Features (cm⁻¹) NMR Confirmation
Target Compound C=O (amide, ~1660–1680), NH (~3300) Benzothiazole-dioxane protons, sulfonyl
Triazoles [7–9] C=S (1247–1255), NH (3278–3414), no C=O Thione tautomer, sulfonylphenyl integration
Hydroxamic Acids N–OH (~3200–3400), C=O (~1650) Cycloalkyl/aryl protons, chlorophenyl

Notable Observations:

  • The absence of C=O in triazoles contrasts with the target compound’s prominent amide C=O, confirming differing tautomeric states.
  • Methoxy and sulfonyl groups in the target compound likely influence its electronic environment, detectable via downfield shifts in NMR .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Reaction Design : Use reflux conditions (4–6 hours) with absolute ethanol and glacial acetic acid as a catalyst for condensation reactions involving heterocyclic intermediates, as demonstrated in triazole and benzothiazole syntheses .
  • Purification : Employ vacuum evaporation followed by recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the sulfonamide derivative .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency in sulfonamide coupling steps .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • LC-MS/MS : Quantify trace impurities using reversed-phase C18 columns with methanol/water gradients and electrospray ionization (ESI) for mass detection .
  • NMR Spectroscopy : Assign proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm; methoxy groups at δ 3.8 ppm) and confirm sulfonamide linkage via 13C^{13}\text{C} shifts (e.g., sulfonyl carbons at ~115–120 ppm) .
  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration and removal of matrix interferences in biological or environmental samples .

Q. What are the critical functional groups influencing its reactivity, and how do they guide derivatization strategies?

  • Methodology :

  • Sulfonamide Group : Acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., enzymes). Protect this group during alkylation/arylation using tert-butyloxycarbonyl (Boc) strategies .
  • Dihydrodioxin Moiety : Sensitive to oxidative degradation; stabilize via inert atmosphere (N2_2) during reactions .
  • Methoxy Substituent : Modulate electronic effects via demethylation (e.g., BBr3_3 in DCM) to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 4-methoxyphenyl group) impact biological activity, and what computational models predict these effects?

  • Methodology :

  • SAR Studies : Replace the methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to assess changes in binding affinity to targets like kinases or GPCRs. Compare bioactivity using in vitro assays (e.g., IC50_{50}) .
  • DFT Calculations : Model electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-31G* basis sets to optimize geometries .
  • MD Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to identify key binding residues and validate experimental IC50_{50} data .

Q. How can contradictions in reported synthesis methods (e.g., solvent polarity effects on yield) be resolved through experimental design?

  • Methodology :

  • DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize solvent polarity (e.g., ethanol vs. DMF), temperature (50–100°C), and catalyst loading. Use ANOVA to identify significant variables .
  • In Situ Monitoring : Track reaction progress via FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical and functional group integrity?

  • Methodology :

  • Continuous Flow Chemistry : Use microreactors to control exothermic reactions (e.g., sulfonylation) and minimize side products .
  • Membrane Separation : Employ nanofiltration membranes (MWCO 300–500 Da) to purify intermediates and retain catalyst recycling .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Meta-Analysis : Normalize data using Z-score transformations and assess batch effects (e.g., cell line variability, assay protocols) .
  • Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Tables for Key Data

Parameter Optimal Conditions Evidence Source
Reflux Time4–6 hours (ethanol/acetic acid)
Purification MethodSilica gel chromatography (DCM/MeOH 9:1)
LC-MS Gradient0.1% formic acid in H2_2O/MeOH (70:30)
DFT Basis SetB3LYP/6-31G*

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